2-Iodo-3-methoxy-6-methylpyridine

Organic Synthesis Cross-Coupling Yield Optimization

Critical halogenated pyridine building block for cross-coupling. The 2-iodo group provides unique oxidative addition rates vs 2-bromo/2-chloro analogs, enabling superior yields in Suzuki-Miyaura and Ullmann biaryl constructions for drug discovery SAR. Ideal for constructing complex pharmacophores. Crystalline solid.

Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
CAS No. 154497-82-2
Cat. No. B179328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-methoxy-6-methylpyridine
CAS154497-82-2
Molecular FormulaC7H8INO
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)OC)I
InChIInChI=1S/C7H8INO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3
InChIKeyOIXKVVOVXBQKKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-3-methoxy-6-methylpyridine (CAS: 154497-82-2): Core Pyridine Scaffold for Cross-Coupling Applications


2-Iodo-3-methoxy-6-methylpyridine (CAS 154497-82-2) is a halogenated pyridine building block, characterized by a 2-iodo substituent on a 3-methoxy-6-methylpyridine core. It is primarily utilized in transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Ullmann couplings, for the construction of complex biaryl structures . The compound is a crystalline solid at room temperature [1].

Why 2-Iodo-3-methoxy-6-methylpyridine Cannot Be Simply Replaced by its 2-Bromo or 2-Chloro Analogs


Simple substitution of 2-iodo-3-methoxy-6-methylpyridine with its 2-bromo (CAS 24207-22-5) or 2-chloro (CAS 204378-42-7) analogs is not straightforward. While the 2-bromo analog demonstrates enhanced oxidative addition rates in palladium-catalyzed reactions compared to the 2-chloro analog, the 2-iodo derivative occupies a unique reactivity space . The difference in carbon-halogen bond strength and leaving group ability leads to divergent reactivity profiles, making the choice of halogen critical for optimizing specific cross-coupling yields and reaction conditions, as outlined in the quantitative evidence below.

Quantitative Evidence for 2-Iodo-3-methoxy-6-methylpyridine: Superior Synthetic Yields in Cross-Coupling vs. Traditional Methods


Synthetic Yield in Cross-Coupling Reactions: Enhanced Performance over Traditional Methods

The use of 2-Iodo-3-methoxy-6-methylpyridine as a precursor in cross-coupling reactions for the synthesis of pyridine-based compounds has demonstrated enhanced yields compared to traditional methods .

Organic Synthesis Cross-Coupling Yield Optimization

Cross-Coupling Reaction Scope: Versatility in Suzuki-Miyaura and Heck Couplings

The iodine substituent at the 2-position enables participation in a broad range of transition-metal-catalyzed cross-couplings, including Suzuki-Miyaura and Heck reactions, for the formation of biaryl compounds .

Cross-Coupling Suzuki-Miyaura Heck Reaction

Nucleophilic Substitution: A Complementary Synthetic Pathway

The iodine atom at the 2-position acts as a leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-nitrogen or carbon-carbon bonds .

Nucleophilic Substitution Carbon-Carbon Bond Formation Carbon-Nitrogen Bond Formation

Key Application Scenarios for 2-Iodo-3-methoxy-6-methylpyridine in Drug Discovery and Chemical Synthesis


Synthesis of Complex Biaryl Pharmacophores

Ideal for use in Suzuki-Miyaura or Heck cross-coupling reactions to construct biaryl-containing drug candidates, particularly when enhanced yields over traditional methods are desired .

Diversification of Pyridine-Based Scaffolds

Serves as a core building block for the rapid diversification of pyridine-containing libraries through sequential cross-coupling and nucleophilic substitution reactions, enabling efficient exploration of structure-activity relationships (SAR) .

Precursor for Antimicrobial and Anticancer Agents

Employed in the synthesis of pyridine-based derivatives that exhibit antimicrobial properties or have shown potential as anticancer agents, as indicated by preliminary studies .

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